molecular formula C13H17ClN2O2 B8325533 (4-Chloro-3-cyclopropylaminomethyl-benzyl)-carbamic Acid Methyl Ester

(4-Chloro-3-cyclopropylaminomethyl-benzyl)-carbamic Acid Methyl Ester

Cat. No.: B8325533
M. Wt: 268.74 g/mol
InChI Key: GWNURHCPBBRYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-3-cyclopropylaminomethyl-benzyl)-carbamic Acid Methyl Ester is a useful research compound. Its molecular formula is C13H17ClN2O2 and its molecular weight is 268.74 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

methyl N-[[4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl]carbamate

InChI

InChI=1S/C13H17ClN2O2/c1-18-13(17)16-7-9-2-5-12(14)10(6-9)8-15-11-3-4-11/h2,5-6,11,15H,3-4,7-8H2,1H3,(H,16,17)

InChI Key

GWNURHCPBBRYJA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCC1=CC(=C(C=C1)Cl)CNC2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (4-chloro-3-formyl-benzyl)-carbamic acid methyl ester (3.22 g, 14.1 mmol) and cyclopropylamine (1.49 mL, 21.2 mmol) in MeOH (50 mL) was stirred at rt overnight. NaBH4 (1.07 g, 28.3 mmol) was added in portions, and the mixture was stirred at rt for 3 h. Aq. 1M NaOH (90 mL) was added, and the solvents were partially removed under reduced pressure. The aq. residue was extracted with EtOAc (3×). The combined org. extracts were washed with brine, dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the crude by FC (EtOAc/heptane 1:1) yielded the title compound (3.24 g, 85%). LC-MS: tR=0.59 min; ES+: 310.31.
Name
(4-chloro-3-formyl-benzyl)-carbamic acid methyl ester
Quantity
3.22 g
Type
reactant
Reaction Step One
Quantity
1.49 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.07 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
reactant
Reaction Step Three
Yield
85%

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